Ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate
Description
Ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate is an α-ketoester derivative featuring an ethyl ester group, a central 2-oxoacetate backbone, and a para-substituted anilino moiety with an isopropyl (propan-2-yl) group. This compound belongs to a broader class of 2-aryl-2-oxoacetates, which are pivotal intermediates in organic synthesis, particularly for constructing heterocycles, amino acids, and bioactive molecules . The isopropyl substituent on the aniline ring introduces steric bulk and moderate electron-donating effects, influencing both reactivity and physicochemical properties.
Properties
IUPAC Name |
ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)12(15)14-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCXLGABTAGWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate typically involves the reaction of ethyl oxalyl chloride with 4-isopropylaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methyl, isopropyl) stabilize the aryl ring and reduce electrophilicity at the keto group.
- Electron-withdrawing substituents (e.g., Br, CF₃) enhance the electrophilic character of the α-ketoester, facilitating nucleophilic additions .
- Bulky groups (e.g., benzoyl, anthracenyl) hinder reactivity but improve binding specificity in pharmaceutical contexts .
Spectral Characteristics
IR and NMR data highlight substituent effects:
Biological Activity
Ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound consists of an ethyl ester group linked to a ketone and an aniline derivative. The presence of the propan-2-yl group on the phenyl ring enhances its lipophilicity, potentially improving its interaction with biological membranes.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism Type | Activity Observed |
|---|---|
| Gram-positive Bacteria | Inhibition of growth |
| Gram-negative Bacteria | Inhibition of growth |
| Fungi | Antifungal activity |
A study highlighted that derivatives of similar compounds showed excellent antimicrobial potential, suggesting that modifications in the structure could enhance these effects further.
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various in vitro assays. It has shown promise in inhibiting the proliferation of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study:
In a recent study, the compound was tested against several cancer cell lines, including breast and colon cancer. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
3. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has demonstrated inhibitory effects on collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis.
| Enzyme Target | Inhibition Activity |
|---|---|
| Collagen Prolyl-4-Hydroxylase | Potent inhibition |
This inhibition suggests potential applications in treating fibrotic diseases where collagen deposition is excessive.
The biological activities of this compound are attributed to its structural features that facilitate interactions with various biological targets:
- Membrane Interaction: The lipophilic nature aids in membrane penetration.
- Receptor Binding: The compound may bind to specific receptors or enzymes, altering their activity.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that it may induce oxidative stress in microbial cells, leading to cell death.
Research Findings
Recent research has focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Advanced techniques such as molecular docking and computational modeling have been employed to predict binding affinities and interactions with target proteins.
Example Findings:
A study utilized computer-aided drug design to identify potential targets for the compound, revealing promising interactions with enzymes involved in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
